tert-butyl 4-[(hydrazinylmethylideneamino)methyl]piperidine-1-carboxylate;hydrochloride
Description
tert-Butyl 4-[(hydrazinylmethylideneamino)methyl]piperidine-1-carboxylate;hydrochloride: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydrazinylmethylideneamino group and a tert-butyl ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C12H25ClN4O2 |
|---|---|
Molecular Weight |
292.80 g/mol |
IUPAC Name |
tert-butyl 4-[(hydrazinylmethylideneamino)methyl]piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N4O2.ClH/c1-12(2,3)18-11(17)16-6-4-10(5-7-16)8-14-9-15-13;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H |
InChI Key |
SGUZCBBXKNBQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN=CNN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(hydrazinylmethylideneamino)methyl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions, including cyclization and substitution reactions. The hydrazinylmethylideneamino group is then introduced through a condensation reaction with hydrazine derivatives. The tert-butyl ester is formed by esterification using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to ensure its suitability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(hydrazinylmethylideneamino)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinylmethylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-[(hydrazinylmethylideneamino)methyl]piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(hydrazinylmethylideneamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinylmethylideneamino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
N-Phenyl-4-piperidinamine: Another precursor used in the synthesis of fentanyl.
N-Phenethyl-4-piperidinone: A key intermediate in the production of various piperidine derivatives.
Uniqueness
tert-Butyl 4-[(hydrazinylmethylideneamino)methyl]piperidine-1-carboxylate is unique due to its hydrazinylmethylideneamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar piperidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
